molecular formula C15H17F3O3 B1327894 Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate CAS No. 898777-77-0

Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate

Cat. No.: B1327894
CAS No.: 898777-77-0
M. Wt: 302.29 g/mol
InChI Key: CPOWYRQGDVAMAL-UHFFFAOYSA-N
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Description

Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate is a chemical compound with the molecular formula C15H17F3O3 It is known for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate can be synthesized through several methods. One common approach involves the reaction of 3-trifluoromethylbenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction typically proceeds through a Claisen condensation mechanism, followed by esterification to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence its binding affinity to enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate can be compared with other similar compounds, such as:

    Ethyl 6-oxo-6-phenylhexanoate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    Ethyl 6-oxo-6-(4-trifluoromethylphenyl)hexanoate: Similar structure but with the trifluoromethyl group in a different position, affecting its reactivity and interactions.

    Ethyl 6-oxo-6-(3-chlorophenyl)hexanoate: Contains a chlorine atom instead of a trifluoromethyl group, leading to distinct chemical behavior.

The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased lipophilicity and altered electronic effects, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 6-oxo-6-[3-(trifluoromethyl)phenyl]hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3O3/c1-2-21-14(20)9-4-3-8-13(19)11-6-5-7-12(10-11)15(16,17)18/h5-7,10H,2-4,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPOWYRQGDVAMAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645734
Record name Ethyl 6-oxo-6-[3-(trifluoromethyl)phenyl]hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898777-77-0
Record name Ethyl ε-oxo-3-(trifluoromethyl)benzenehexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898777-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-oxo-6-[3-(trifluoromethyl)phenyl]hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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